C16H13N3O4S
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Overview
Description
The compound with the molecular formula C16H13N3O4S is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H13N3O4S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of an aromatic amine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then subjected to further reactions, such as nitration and reduction, to introduce the nitro and amino groups, respectively. The final step involves the cyclization of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of This compound often involves large-scale reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial methods may also involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
C16H13N3O4S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or alkoxide ions replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and halide ions in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
C16H13N3O4S: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of C16H13N3O4S involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
C16H13N3O4S: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C16H13N3O4: Lacks the sulfur atom, which may result in different chemical reactivity and biological activity.
C16H13N3O3S: Contains one less oxygen atom, potentially affecting its oxidation and reduction reactions.
C16H12N3O4S: Has one less hydrogen atom, which may influence its stability and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups and the presence of sulfur, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-8-11-14(24-12(8)13(17)20)18-7-19(15(11)21)6-9-2-4-10(5-3-9)16(22)23/h2-5,7H,6H2,1H3,(H2,17,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZRCTLODMQCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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